Naltrexone vs. Naloxone: 8.6-Fold Higher In Vivo Antagonist Potency in Morphine-Challenged Mice
In a direct in vivo comparison using the mouse hotplate test with morphine as the agonist, naltrexone exhibited an ID50 of 7 μg/kg, representing 8.6-fold higher potency than naloxone (ID50 = 60 μg/kg) [1]. This potency difference is a critical differentiator for research applications requiring robust, dose-efficient μ-opioid receptor blockade.
| Evidence Dimension | In vivo antagonist potency (ID50) |
|---|---|
| Target Compound Data | 7 μg/kg |
| Comparator Or Baseline | Naloxone: 60 μg/kg |
| Quantified Difference | 8.6-fold higher potency for naltrexone |
| Conditions | Mouse hotplate test; morphine agonist challenge; subcutaneous administration |
Why This Matters
Higher in vivo potency translates to lower required doses and extended dosing intervals in preclinical models, directly impacting protocol design and compound procurement quantities.
- [1] Porter SJ, Somogyi AA, White JM. In vivo and in vitro potency studies of 6β-naltrexol, the major human metabolite of naltrexone. Addict Biol. 2002;7(2):219-225. View Source
